

does Elevenostat have superior selectivity compared to romidepsin for HDAC11?

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Compound of Interest		
Compound Name:	Elevenostat	
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Elevenostat Demonstrates Superior Selectivity for HDAC11 Over Romidepsin

For Immediate Release

[City, State] – November 7, 2025 – A comprehensive analysis of available in vitro data indicates that **Elevenostat** exhibits significantly higher selectivity for histone deacetylase 11 (HDAC11) compared to the pan-HDAC inhibitor, romidepsin. This finding is critical for researchers in oncology, neurology, and inflammatory diseases who are developing targeted therapies with minimized off-target effects.

Elevenostat is characterized as a selective HDAC11 inhibitor with a reported half-maximal inhibitory concentration (IC50) of 0.235 μM for HDAC11[1]. In contrast, romidepsin, a potent inhibitor of class I HDACs, displays high affinity for HDAC1 and HDAC2 with IC50 values in the low nanomolar range (36 nM and 47 nM, respectively)[2][3]. While some reports suggest romidepsin has nanomolar potency towards HDAC11, a direct comparative analysis across a full panel of HDAC isoforms under uniform experimental conditions is not readily available in the public domain. However, the existing data strongly suggests that **Elevenostat**'s inhibitory activity is more specifically directed towards HDAC11.

The superior selectivity of **Elevenostat** for HDAC11 suggests a more favorable therapeutic window for indications where HDAC11 is the primary target. By avoiding potent inhibition of



other HDAC isoforms, particularly class I HDACs, **Elevenostat** may offer a reduced side-effect profile compared to broader-spectrum inhibitors like romidepsin.

Comparative Inhibitor Profile

To provide a clear comparison based on currently available data, the following table summarizes the IC50 values of **Elevenostat** and romidepsin against various HDAC isoforms. It is important to note that these values are compiled from different studies and may have been determined using varied experimental conditions.

HDAC Isoform	Elevenostat IC50 (μM)	Romidepsin IC50 (μM)	Data Source(s)
HDAC1	Not Reported	0.036	[2][3]
HDAC2	Not Reported	0.047	[2][3]
HDAC4	Not Reported	0.510	[2]
HDAC6	Not Reported	1.4	[2]
HDAC11	0.235	Potency reported in nM range, specific IC50 not consistently available	[1]

Understanding the Significance of HDAC11 Selectivity

HDAC11 is the sole member of the class IV histone deacetylases and has been implicated in the regulation of the immune system, cancer progression, and neurological functions. The development of highly selective HDAC11 inhibitors is a key objective for elucidating its specific biological roles and for creating targeted therapies with improved safety profiles. The focused action of **Elevenostat** on HDAC11, as suggested by the available data, makes it a valuable tool for such research and a promising candidate for further drug development.



Experimental Methodologies for Assessing HDAC Inhibition

The determination of inhibitor potency and selectivity against HDAC isoforms is typically conducted using in vitro enzymatic assays. A common and robust method is the fluorometric assay, which provides a sensitive and high-throughput means of measuring HDAC activity.

Detailed Protocol: In Vitro Fluorometric Histone Deacetylase (HDAC) Activity Assay

This protocol outlines a standard procedure for determining the IC50 values of inhibitors against specific HDAC isoforms.

- 1. Materials and Reagents:
- Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC4, HDAC6, HDAC11, etc.)
- HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- Inhibitor compounds (Elevenostat, romidepsin) dissolved in DMSO
- Trichostatin A (TSA) as a positive control inhibitor
- Developer solution (containing a protease, e.g., trypsin)
- 96-well black microplates
- Fluorescence microplate reader
- 2. Assay Procedure:
- Reagent Preparation:
 - Prepare a serial dilution of the inhibitor compounds (Elevenostat and romidepsin) and the control inhibitor (TSA) in DMSO. Further dilute these in HDAC assay buffer to the desired



final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

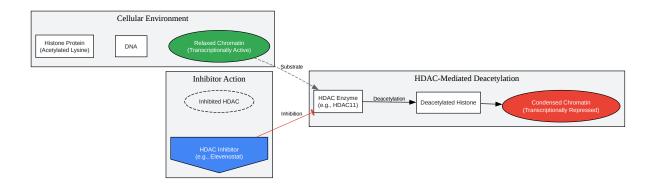
- Dilute the recombinant HDAC enzymes to the working concentration in cold HDAC assay buffer.
- Prepare the fluorogenic substrate solution in HDAC assay buffer.
- Prepare the developer solution according to the manufacturer's instructions.
- Enzyme Reaction:
 - To the wells of a 96-well black microplate, add the following in order:
 - HDAC assay buffer.
 - Diluted inhibitor solution or DMSO for the control wells.
 - Diluted HDAC enzyme solution.
 - Incubate the plate at 37°C for a short pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
 - Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
 - Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Signal Development and Detection:
 - Stop the enzymatic reaction by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
 - Incubate the plate at room temperature for a specified time (e.g., 15-20 minutes) to allow for complete development of the fluorescent signal.
 - Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~360 nm, emission ~460 nm for AMC-based substrates).



- Data Analysis:
 - Subtract the background fluorescence (wells without enzyme) from all readings.
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Path to Selective Inhibition

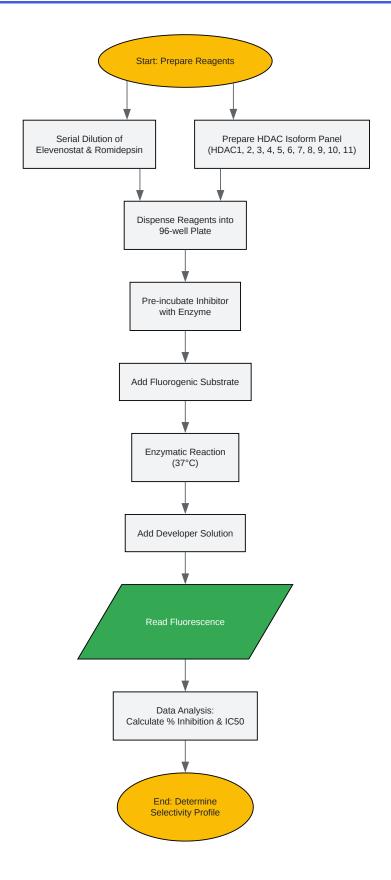
The following diagrams illustrate the conceptual signaling pathway of HDAC inhibition and the experimental workflow for determining inhibitor selectivity.



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Figure 1. Conceptual signaling pathway of HDAC inhibition.





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Figure 2. Experimental workflow for determining HDAC inhibitor selectivity.



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